molecular formula C12H19ClN2O3S B12858326 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B12858326
M. Wt: 306.81 g/mol
InChI Key: ULDHGPAQYMSYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound’s structure includes a piperidine ring, a methoxy group, and a benzenesulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with 2-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate 1-(2-Methoxy-benzenesulfonyl)-piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride.

    Reduction: Formation of 1-(2-Methoxy-benzenesulfanyl)-piperidin-3-ylamine hydrochloride.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
  • 1-(2-Methoxy-benzenesulfonyl)-4-methyl-piperazine hydrochloride

Uniqueness

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H

InChI Key

ULDHGPAQYMSYIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N.Cl

Origin of Product

United States

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